molecular formula C3H6F2N2O3 B12832683 Ammonium 3-amino-2,2-difluoro-3-oxopropanoate

Ammonium 3-amino-2,2-difluoro-3-oxopropanoate

Cat. No.: B12832683
M. Wt: 156.09 g/mol
InChI Key: NCJDEIDNUIEQFU-UHFFFAOYSA-N
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Description

Ammonium 3-amino-2,2-difluoro-3-oxopropanoate is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3-amino-2,2-difluoro-3-oxopropanoate typically involves the reaction of 2,2-difluoro-3-oxopropanoate with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts and specific reaction temperatures can optimize the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ammonium 3-amino-2,2-difluoro-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include difluoroenolates, amino alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ammonium 3-amino-2,2-difluoro-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ammonium 3-amino-2,2-difluoro-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. This interaction can modulate various biochemical pathways, making the compound valuable for studying enzyme kinetics and drug interactions.

Comparison with Similar Compounds

    2,2-Difluoro-3-oxopropanoate: A precursor in the synthesis of ammonium 3-amino-2,2-difluoro-3-oxopropanoate.

    3-Amino-2,2-difluoropropan-1-ol: A related compound with similar structural features but different functional groups.

Uniqueness: this compound stands out due to its unique combination of amino and difluoro groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C3H6F2N2O3

Molecular Weight

156.09 g/mol

IUPAC Name

azanium;3-amino-2,2-difluoro-3-oxopropanoate

InChI

InChI=1S/C3H3F2NO3.H3N/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);1H3

InChI Key

NCJDEIDNUIEQFU-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(=O)[O-])(F)F)N.[NH4+]

Origin of Product

United States

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